molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8

Dimiracetam

Cat. No.: B1670682
CAS No.: 126100-97-8
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-UHFFFAOYSA-N
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Description

Dimiracetam is a nootropic drug belonging to the racetam family. It is known for its potential cognitive-enhancing properties and has been studied for its effects on neuropathic pain. The chemical structure of this compound is characterized by a pyrroloimidazole core, making it a unique member of the racetam family .

Biochemical Analysis

Biochemical Properties

Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells

Molecular Mechanism

It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis

Preparation Methods

Dimiracetam can be synthesized through a one-pot reaction involving the condensation of a 4-oxo-butanoic acid ester with glycinamide under controlled pH conditions. This reaction can be performed in either an aqueous solution or an anhydrous lower alcohol solution . The industrial production of this compound follows similar synthetic routes, ensuring high purity and good yield .

Chemical Reactions Analysis

Dimiracetam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Dimiracetam is part of the racetam family, which includes other compounds such as piracetam, oxiracetam, aniracetam, pramiracetam, and phenylpiracetam . Compared to these compounds, this compound has a unique pyrroloimidazole core, which contributes to its distinct pharmacological profile. While other racetams are primarily used for cognitive enhancement, this compound’s additional potential in treating neuropathic pain sets it apart .

Similar compounds include:

    Piracetam: Known for its cognitive-enhancing effects.

    Oxiracetam: Used for its neuroprotective properties.

    Aniracetam: Studied for its anxiolytic and cognitive-enhancing effects.

    Pramiracetam: Noted for its potency in improving memory and learning.

    Phenylpiracetam: Recognized for its stimulant and cognitive-enhancing properties.

This compound’s unique structure and broader therapeutic potential make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXOHPHLNROBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869732
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126100-97-8
Record name Dimiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126100-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Synthesis routes and methods III

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Synthesis routes and methods V

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Name
glycinamide hydrochloride
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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